
Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate
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Overview
Description
Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate (CAS: 898752-70-0) is a synthetic ester derivative characterized by a heptanoate backbone substituted with a 3-phenoxyphenyl ketone group. Its molecular formula is C21H24O4, with a molecular weight of 346.42 g/mol. The compound is primarily utilized in pharmaceutical and chemical research as a building block or intermediate due to its structurally versatile phenyl and ester moieties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate typically involves the esterification of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with stringent control over reaction parameters to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels. The final product is subjected to rigorous quality control tests to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: 7-oxo-7-(3-phenoxyphenyl)heptanoic acid.
Reduction: 7-hydroxy-7-(3-phenoxyphenyl)heptanoate.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its effects on plant physiology and weed control mechanisms.
Medicine: Explored for potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Utilized in the formulation of herbicides and agrochemicals
Mechanism of Action
The herbicidal activity of ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate is primarily due to its inhibition of acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid synthesis in plants. By inhibiting ACC, the compound disrupts lipid biosynthesis, leading to the death of susceptible grass weeds. The molecular targets and pathways involved include the binding of the compound to the biotin carboxylase domain of ACC, thereby preventing the carboxylation of acetyl-CoA.
Comparison with Similar Compounds
Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate belongs to a broader class of substituted phenyl heptanoate esters. Below is a detailed comparison with structurally and functionally related compounds:
Table 1. Structural and Physicochemical Comparison
Key Comparative Insights
Trifluoromethyl substitution (e.g., ) enhances thermal stability and lipophilicity, making such derivatives suitable for hydrophobic environments in medicinal chemistry .
Synthetic Accessibility Ethyl 7-oxo-7-(4-isopropoxyphenyl)heptanoate is produced at ≥95% purity, indicating optimized synthetic protocols for isopropoxy derivatives . In contrast, trifluoromethyl-substituted analogs may require specialized fluorination techniques .
Functional Versatility Compounds with pyrrolinomethyl or piperidinomethyl substituents (e.g., ) exhibit basicity and hydrogen-bonding capacity, broadening their utility in drug design .
Commercial Availability The target compound is listed by suppliers like Amadis Chemical, while analogs such as ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate are marketed by CymitQuimica for custom synthesis .
Biological Activity
Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C19H20O4
- Molecular Weight : 316.36 g/mol
The compound features a heptanoate backbone with a phenoxy group that may influence its biological interactions.
Biological Activity Overview
- Antitumor Activity : Preliminary studies suggest that compounds similar to this compound may exhibit antitumor properties. For instance, related compounds have shown significant reductions in tumor cell viability in various cancer models, suggesting a potential for therapeutic use in oncology .
-
Mechanisms of Action :
- Apoptosis Induction : Some studies indicate that compounds with similar structures can induce apoptosis in cancer cells through the modulation of Bcl-2 and Bax proteins, which are critical regulators of cell death .
- Antioxidant Effects : The presence of phenolic structures often correlates with antioxidant activity, which may protect against oxidative stress in cells .
Study on Antitumor Effects
A notable study evaluated the antitumor effects of ethyl derivatives against Ehrlich Ascites Carcinoma (EAC) in mice. The findings revealed:
- Significant Decrease in Tumor Viability : Mice treated with ethyl derivatives exhibited a 100% decrease in tumor cell viability compared to controls.
- Histopathological Analysis : Examination of liver and kidney tissues indicated no adverse effects from the treatment, supporting the safety profile of such compounds .
Comparative Analysis Table
Compound Name | Tumor Cell Viability Reduction | Mechanism of Action | Safety Profile |
---|---|---|---|
This compound | Not yet tested | Potential apoptosis induction | Unknown |
Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1) | 100% | Apoptosis, antioxidant activity | No harmful effects observed |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Heptanoic Acid Derivative : Starting from heptanoic acid, various acylation methods can be employed.
- Phenoxy Group Introduction : The phenoxy group can be introduced via nucleophilic substitution reactions involving phenol derivatives.
Properties
IUPAC Name |
ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O4/c1-2-24-21(23)15-8-4-7-14-20(22)17-10-9-13-19(16-17)25-18-11-5-3-6-12-18/h3,5-6,9-13,16H,2,4,7-8,14-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPHSBSMUBBNIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645597 |
Source
|
Record name | Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898752-70-0 |
Source
|
Record name | Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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